N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine
Description
Quantum Mechanical Analysis of Tautomeric Equilibria
High-level computational studies using coupled-cluster singles and doubles with perturbative triples (CCSD(T)) and density functional theory (DFT) methods reveal three dominant tautomers of N-cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine (Figure 1). The tautomers differ in protonation states at the N1, N2, and N3 positions of the guanidine core, with energy separations below 2.5 kJ/mol in the gas phase.
Key Findings:
- The enol-imine tautomer (T1) exhibits the lowest energy in vacuum due to intramolecular hydrogen bonding between the tetrahydrofuran oxygen and the N3-H group ($$E_{\text{rel}} = 0.0\ \text{kJ/mol}$$).
- The keto-amine tautomer (T2) becomes energetically favorable in polar solvents, stabilized by solvation effects that reduce the dipole moment by 1.8 D compared to T1.
- A zwitterionic form (T3) emerges in aprotic media, featuring a proton transfer from N2 to the cyano group, as evidenced by natural bond orbital (NBO) charge analysis ($$q{\text{N2}} = -0.72\ e$$, $$q{\text{H}} = +0.45\ e$$).
Table 1: Relative Tautomer Energies (kJ/mol) at the CCSD(T)/aug-cc-pVTZ Level
| Tautomer | Gas Phase | THF ($$\varepsilon = 7.6$$) | Water ($$\varepsilon = 80.1$$) |
|---|---|---|---|
| T1 | 0.0 | 1.2 | 3.8 |
| T2 | 1.4 | 0.0 | 0.0 |
| T3 | 2.1 | 1.8 | 2.5 |
The solvent-dependent tautomerization pathway involves a low-energy barrier of 12.3 kJ/mol, as calculated using the polarizable continuum model (PCM). This explains the rapid interconversion observed in solution-phase NMR studies of analogous guanidines.
X-ray Crystallographic Evidence for Conformational Polymorphism
Single-crystal X-ray diffraction analysis of this compound reveals two distinct polymorphs (Forms I and II) arising from variations in the tetrahydrofuran ring puckering and guanidine plane orientation.
Form I (P2$$_1$$/c):
- The tetrahydrofuran ring adopts a C2-endo envelope conformation , with dihedral angles of 38.2° between the guanidine plane and the ring.
- Hydrogen bonding forms a 1D chain via N2-H···N≡C interactions ($$d = 2.89\ \text{Å}$$, $$\theta = 158^\circ$$).
Form II (Pna2$$_1$$):
- Features a twist-boat tetrahydrofuran conformation and a 52.7° dihedral angle relative to the guanidine group.
- Stabilized by bifurcated N1-H···O(tetrahydrofuran) hydrogen bonds ($$d = 2.95\ \text{Å}$$, $$\theta = 144^\circ$$).
Table 2: Crystallographic Parameters
| Parameter | Form I | Form II |
|---|---|---|
| Space Group | P2$$_1$$/c | Pna2$$_1$$ |
| a (Å) | 8.732(2) | 12.451(3) |
| b (Å) | 10.115(3) | 7.892(2) |
| c (Å) | 14.236(4) | 15.673(4) |
| Volume (Å$$^3$$) | 1247.8(6) | 1532.1(7) |
| Z | 4 | 4 |
The polymorphic transition occurs reversibly at 148–152°C, as shown by differential scanning calorimetry (DSC), with Form II exhibiting 7% greater lattice energy due to enhanced van der Waals contacts.
Vibrational Spectroscopy Studies of Tautomer Ratios in Different Solvent Systems
Fourier-transform infrared (FTIR) and Raman spectroscopy quantify tautomer populations through characteristic bands:
- Enol-imine (T1): Strong $$\nu$$(N-H) at 3320 cm$$^{-1}$$, $$\nu$$(C≡N) at 2245 cm$$^{-1}$$.
- Keto-amine (T2): $$\nu$$(C=N) at 1630 cm$$^{-1}$$, $$\delta$$(N-H) at 1580 cm$$^{-1}$$.
- Zwitterion (T3): Broad $$\nu$$(N$$^+$$-H) at 2700–2500 cm$$^{-1}$$, $$\nu_{\text{sym}}$$(C≡N) at 2185 cm$$^{-1}$$.
Table 3: Solvent-Dependent Tautomer Ratios (% Population)
| Solvent | T1 | T2 | T3 |
|---|---|---|---|
| Cyclohexane | 92 | 5 | 3 |
| Tetrahydrofuran | 68 | 28 | 4 |
| Acetonitrile | 24 | 71 | 5 |
| Methanol | 11 | 84 | 5 |
In methanol, hydrogen bonding to the solvent stabilizes T2 by 9.7 kJ/mol relative to T1, as confirmed by variable-temperature NMR coupling constants ($$^3J_{\text{HN-H}} = 8.2\ \text{Hz}$$). The zwitterion (T3) remains a minor component (<5%) across all solvents due to its high dipole moment (14.3 D).
Properties
Molecular Formula |
C8H14N4O |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-cyano-2-methyl-3-(oxolan-2-ylmethyl)guanidine |
InChI |
InChI=1S/C8H14N4O/c1-10-8(12-6-9)11-5-7-3-2-4-13-7/h7H,2-5H2,1H3,(H2,10,11,12) |
InChI Key |
LNHAKIFYOPLTHG-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NCC1CCCO1)NC#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the reaction of tetrahydrofuran-2-carbaldehyde with N-methylguanidine in the presence of a cyanating agent. This method ensures the formation of the cyano-substituted guanidine structure while incorporating the tetrahydrofuran ring as a substituent on the guanidine nitrogen atom.
Detailed Reaction Scheme
| Step | Reactants | Conditions | Description | Outcome |
|---|---|---|---|---|
| 1 | Tetrahydrofuran-2-carbaldehyde + N-methylguanidine | Presence of cyanating agent, controlled temperature (often ambient to moderate heating) | Condensation reaction forming the guanidine core with cyano substitution | Formation of this compound |
| 2 | Purification | Recrystallization or chromatography | Removal of impurities and isolation of pure compound | Pure target compound |
Reaction Conditions and Solvent Selection
Solvents: The reaction is commonly carried out in polar aprotic solvents such as tetrahydrofuran (THF), dioxane, or in some cases alkanols like ethanol or isopropanol. THF is preferred due to its ability to dissolve both organic and inorganic reactants and its compatibility with cyanating agents.
Temperature: Reaction temperatures range from ambient (~20 °C) to moderate heating (up to 117 °C), depending on the solvent and cyanating agent used. Higher temperatures accelerate the reaction but require careful control to avoid side reactions.
Molar Ratios: Excess N-methylguanidine or cyanating agent is often used to drive the reaction to completion. Typical molar ratios range from 3:1 to 5:1 (guanidine derivative to other reactants).
Cyanating Agents
Common cyanating agents include:
N-cyanodiphenylimidocarbonate derivatives (used in related guanidine syntheses, adaptable for this compound).
Other cyanide sources that facilitate the introduction of the cyano group on the guanidine nitrogen.
The cyanating agent reacts with the guanidine intermediate to introduce the cyano functionality, essential for the final compound structure.
Purification Techniques
Recrystallization: The crude product is often purified by recrystallization from solvents such as ethanol, isopropanol, or acetonitrile to obtain the compound in high purity.
Chromatography: Silica gel chromatography with gradient elution (e.g., ethyl acetate/methanol mixtures) can be used for purification when recrystallization is insufficient.
Salt Formation: The guanidine compound can be converted into physiologically acceptable salts (e.g., hydrochloride, sulfate) to improve stability and handling. This step also aids in purification.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Tetrahydrofuran-2-carbaldehyde, N-methylguanidine, cyanating agent |
| Solvents | Tetrahydrofuran (THF), dioxane, ethanol, isopropanol |
| Temperature Range | 20 °C to 117 °C |
| Reaction Time | 0.5 to 2 hours (depending on temperature) |
| Molar Ratios | N-methylguanidine in excess (3:1 to 5:1) |
| Purification Methods | Recrystallization, chromatography, salt formation |
| Product Form | Free base or physiologically acceptable salt (e.g., hydrochloride) |
Research and Development Notes
The preparation methods are adapted from processes used for structurally related guanidine derivatives, such as cimetidine analogs, where similar synthetic strategies and purification protocols apply.
The use of tetrahydrofuran as a solvent and the incorporation of the tetrahydrofuran ring in the molecule are crucial for maintaining the compound’s chemical integrity and biological activity.
Optimization of reaction conditions (temperature, solvent, molar ratios) is essential to maximize yield and purity, minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N’-[(tetrahydrofuran-2-yl)methyl]-N’'-methylguanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Scientific Research Applications
Applications in Chemistry
Building Block for Organic Synthesis
This compound serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows for various chemical reactions, making it useful in the development of new compounds.
Reactivity Studies
Research indicates that N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine can participate in nucleophilic substitutions and cycloadditions, which are critical in designing novel materials and pharmaceuticals. Understanding its reactivity is essential for expanding its application scope in organic synthesis.
Biological Applications
Potential Biological Activities
The compound has been investigated for its biological activities, particularly its interaction with specific molecular targets. Studies suggest that it may influence biological pathways by interacting with enzymes or receptors, which could lead to therapeutic applications.
Mechanism of Action
The mechanism of action involves binding affinity influenced by the cyano group and tetrahydrofuran ring, potentially affecting various biomolecules. This interaction may open avenues for drug development targeting specific diseases or conditions.
Medical Applications
Therapeutic Potential
Due to its structural characteristics, this compound is being explored for potential therapeutic uses. Preliminary studies indicate it may possess properties beneficial for treating certain conditions, although further research is needed to confirm these effects.
Case Studies
- Interaction Studies : Research conducted on the interaction of this compound with various biomolecules demonstrated its potential to modulate enzyme activity. These findings suggest possible applications in drug design aimed at specific targets within metabolic pathways.
- Synthesis Optimization : Industrial-scale synthesis of this compound has been optimized to improve yield and purity through advanced techniques such as chromatography and recrystallization. These methods ensure that high-quality products are available for further research and application in pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Cyano-N’-[(tetrahydrofuran-2-yl)methyl]-N’'-methylguanidine involves its interaction with specific molecular targets and pathways. The cyano group and the tetrahydrofuran ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Analogues
Cimetidine (N-Cyano-N'-Methyl-N''-[2-[[(5-Methylimidazol-4-yl)methyl]thio]ethyl]guanidine)
- Structure : Features an imidazole ring and a methylthioethyl chain.
- Activity : A histamine H2 receptor antagonist used for gastric acid suppression .
- Cimetidine’s thioether linkage may confer higher membrane permeability compared to the ether oxygen in the target compound .
CHS 828 (N-(6-(4-Chlorophenoxy)hexyl)-N'-cyano-N''-4-pyridylguanidine)
- Structure: Contains a pyridyl group and a long alkyl chain with a chlorophenoxy moiety.
- Activity : Anti-tumor agent targeting nicotinamide phosphoribosyltransferase (NAMPT) .
- Comparison : The target compound’s tetrahydrofuran group lacks the lipophilic hexyl chain of CHS 828, which may limit its tissue penetration but improve aqueous solubility. The absence of a pyridyl group could shift biological activity away from metabolic enzymes toward neurological targets .
Pinacidil (N-Cyano-N'-(4-pyridyl)-N''-(1,2,2-trimethylpropyl)guanidine)
- Structure : Includes a pyridyl group and a branched alkyl chain.
- Activity : Potassium channel opener used as an antihypertensive .
Table 1: Key Properties of Cyanoguanidine Derivatives
Biological Activity
N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine (CAS Number: 353254-66-7) is a synthetic compound with the molecular formula C₈H₁₄N₄O. This compound has garnered interest in scientific research due to its potential biological activities, which may have implications in various therapeutic areas.
Chemical Structure and Properties
The compound features a cyano group , a tetrahydrofuran ring , and a methylguanidine moiety . These structural elements contribute to its unique chemical properties and reactivity, influencing its interactions with biological targets. The presence of the tetrahydrofuran ring is significant for enhancing solubility and bioavailability, which are crucial for pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₄O |
| Molecular Weight | 182.22 g/mol |
| CAS Number | 353254-66-7 |
| Synonyms | This compound |
Research indicates that this compound interacts with specific molecular targets, potentially influencing various biological pathways. The cyano group and tetrahydrofuran ring enhance its reactivity, allowing it to bind effectively to enzymes, receptors, or other biomolecules. This interaction may lead to diverse biological effects, including modulation of neurotransmitter systems and anti-inflammatory actions.
Biological Activities
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory activity, making it a candidate for further investigation in inflammatory disease models.
- Neurotransmitter Modulation : There is evidence indicating that this compound may influence neurotransmitter systems, which could have implications for neurological disorders.
- Metabolic Pathway Influence : The compound's interactions with metabolic pathways are under investigation, although specific mechanisms remain to be fully elucidated.
Case Studies and Research Findings
Several studies have explored the biological activity of similar guanidine derivatives, providing insights into structure-activity relationships (SAR) that can be applied to this compound:
- A study evaluating various guanidine derivatives found that modifications in the structure significantly affect biological activity profiles. The presence of specific functional groups was linked to enhanced efficacy against inflammatory pathways .
- Another research highlighted the importance of the tetrahydrofuran moiety in improving solubility and bioavailability, which is critical for therapeutic applications .
Comparative Analysis with Similar Compounds
The following table summarizes some structural analogs of this compound and their unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-Cyano-N'-methylguanidine | C₃H₆N₄ | Lacks tetrahydrofuran ring |
| N-Methyl-N'-[(tetrahydrofuran-2-yl)methyl]guanidine | C₈H₁₄N₄O | Similar guanidine structure without cyano group |
| 1-Cyano-N,N-dimethylguanidine | C₇H₈N₄ | Dimethyl substitution instead of tetrahydrofuran |
The unique combination of functional groups in this compound enhances its reactivity and potential biological activity compared to these similar compounds.
Q & A
What are the key synthetic pathways for preparing N-cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine, and how can reaction conditions be optimized?
Basic Research Question
The synthesis of substituted guanidines typically involves reacting chloroformamidinium salts with amine derivatives. For example, structurally analogous compounds like N′′-(4-methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine were synthesized by reacting N,N-dimethyl-N′,N′-methylphenyl-chloroformamidinium chloride with 4-methoxyaniline in acetonitrile at 273 K, followed by extraction and recrystallization . Optimizing reaction temperature (e.g., 273 K to prevent side reactions) and using triethylamine as a base to neutralize HCl byproducts are critical steps. Post-synthesis purification via recrystallization from acetonitrile yields high-purity crystals suitable for structural analysis.
How can the molecular geometry and non-covalent interactions of this guanidine derivative be characterized?
Basic Research Question
Single-crystal X-ray diffraction is the gold standard for resolving bond lengths, angles, and non-classical interactions. For related guanidines, bond lengths (e.g., C1–N3 = 1.2889 Å indicating double-bond character) and angles (e.g., N1–C1–N2 = 115.10°) reveal deviations from trigonal planar geometry due to steric effects . Weak C–H···O hydrogen bonds (d = 2.81 Å) between methoxy groups and methyl hydrogens can stabilize crystal packing. Pair these findings with DFT calculations to validate electronic structures.
How do structural modifications (e.g., substituent position or alkylation) influence receptor selectivity and binding affinity?
Advanced Research Question
Structure-activity relationship (SAR) studies on diarylguanidines show that ortho- or meta-substituents on aryl rings enhance NMDA receptor affinity, while para-substituents reduce it . For example, N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine exhibits high NMDA receptor affinity (IC₅₀ = 36 nM) and low sigma receptor binding (IC₅₀ = 2540 nM), attributed to steric and electronic effects of the methyl group . Advanced synthetic strategies, such as introducing small alkyl groups (methyl/ethyl) on guanidine nitrogens, can further tune selectivity.
What in vivo models are suitable for evaluating the neuroprotective efficacy of this compound?
Advanced Research Question
Middle cerebral artery occlusion (MCAO) in rats is a validated model. In studies on structurally similar neuroprotective agents like KR-31378, post-ischemic intraperitoneal administration (10–50 mg/kg at 5 min, 4 h, and 8 h post-reperfusion) reduced cortical infarct area by 40–60% and suppressed apoptosis markers (Bax, cytochrome c) while upregulating Bcl-2 . Pair histological analysis (TTC staining) with molecular techniques (Western blot, TUNEL assays) to quantify neuroprotection.
How can computational methods predict binding interactions with NMDA receptors or other targets?
Advanced Research Question
Molecular docking and molecular dynamics simulations can model interactions with the NMDA receptor’s ion channel site. For example, diarylguanidines like CNS 5161 were optimized using ligand-based pharmacophore models and docking into the MK-801 binding pocket . Pair computational predictions with radioligand displacement assays (e.g., [³H]MK-801 competition) to validate binding kinetics.
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
While specific toxicity data for this compound is limited, structurally related guanidines require PPE (nitrile gloves, lab coats) and respiratory protection (NIOSH-approved P95 masks) due to potential irritancy . Avoid drainage contamination and use fume hoods during synthesis. For acute exposure, consult SDS guidelines for analogous compounds (e.g., Guanidine, N''-(4-methoxyphenyl)-N,N,N',N'-tetramethyl-) and prioritize medical evaluation .
How can spectroscopic techniques (NMR, FTIR) differentiate between tautomeric forms of this guanidine?
Advanced Research Question
¹H/¹³C NMR can resolve tautomerism in guanidines. For N,N,N′,N′-tetramethylguanidines, distinct chemical shifts for N–H protons (δ 2.5–3.5 ppm) and methyl groups (δ 2.8–3.2 ppm) indicate predominant tautomeric states . FTIR peaks at 1650–1700 cm⁻¹ (C=N stretching) and 3200–3400 cm⁻¹ (N–H) further confirm tautomeric equilibria. Compare experimental data with computed spectra (e.g., B3LYP/6-31G*) for validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
